molecular formula C7H11Cl B2894051 1-(Chloromethyl)-3-methylbicyclo[1.1.1]pentane CAS No. 2287287-24-3

1-(Chloromethyl)-3-methylbicyclo[1.1.1]pentane

Cat. No.: B2894051
CAS No.: 2287287-24-3
M. Wt: 130.62
InChI Key: FUVYSMJUBGJDHM-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-methylbicyclo[1.1.1]pentane is a specialized chemical building block designed for advanced medicinal chemistry and drug discovery applications. It features the bicyclo[1.1.1]pentane (BCP) motif, which is widely recognized as a superior bioisostere for para-substituted benzene rings and tert-butyl groups . Incorporating this three-dimensional, saturated scaffold into candidate molecules can significantly improve key physicochemical properties, such as enhancing metabolic stability and aqueous solubility, aiding in the "Escape from Flatland" paradigm in modern drug design . The chloromethyl functional group on the bridgehead position provides a versatile synthetic handle for further elaboration. This allows researchers to readily integrate the valuable BCP core into more complex molecules via various cross-coupling reactions and nucleophilic substitutions, enabling the exploration of structure-activity relationships (SAR) . This compound is intended for use as a key intermediate in the synthesis of novel active pharmaceutical ingredients (APIs) and other biologically active compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(chloromethyl)-3-methylbicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Cl/c1-6-2-7(3-6,4-6)5-8/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVYSMJUBGJDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(C2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

  • Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: The compound finds applications in the production of specialty chemicals and materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism by which 1-(Chloromethyl)-3-methylbicyclo[1.1.1]pentane exerts its effects depends on the specific application. In organic synthesis, it typically acts as an electrophile, reacting with nucleophiles to form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. The molecular targets and pathways involved are specific to the reactions it undergoes and the reagents used.

Comparison with Similar Compounds

Halogenated BCP Derivatives

Compound Substituents Key Properties/Applications Reference
1-(Chloromethyl)-3-methylBCP ClCH₂, CH₃ Potential for nucleophilic substitution; enhanced polarity vs. non-halogenated analogs
BCP-F₂ (2,2-difluoroBCP) CF₂ Lower lipophilicity (logP = 1.2) vs. phenyl; improved aqueous solubility
3-Bromomethyl-BCP BrCH₂ Higher reactivity in cross-coupling reactions; used in radical-mediated synthesis
1-Azido-3-iodoBCP N₃, I Versatile intermediate for amine synthesis via Staudinger reaction
  • Chloromethyl vs. Fluorinated BCPs : The chloromethyl group increases lipophilicity compared to BCP-F₂ but offers distinct reactivity (e.g., SN2 substitutions). BCP-F₂’s difluoro substitution reduces logP by 1.5 units compared to phenyl, enhancing solubility .
  • Bromine vs. Chlorine : Bromine’s larger atomic radius facilitates radical reactions (e.g., tricyclopentane ring-opening), whereas chlorine’s electronegativity favors polar interactions .

Methyl-Substituted BCP Derivatives

Compound Substituents Applications Reference
3-MethylBCP CH₃ Baseline for comparing steric effects; used in LpPLA2 inhibitors as a phenyl replacement
1,3-DimethylBCP CH₃ (bridgehead) Demonstrates steric tolerance in kinase inhibitors; minimal impact on solubility

Key Routes to Halogenated BCPs

  • Chloromethyl-BCP : Likely synthesized via carbene insertion into bicyclo[1.1.0]butanes, analogous to dichlorocarbene strategies for gem-dichloro-BCPs .
  • BCP-F₂ : Generated via in situ difluorocarbene insertion (FSO₂CF₂CO₂TMS/NaF), highlighting the need for specialized reagents .
  • Radical Approaches : Brominated BCPs are accessible via triethylborane-initiated radical ring-opening of tricyclopentanes, offering functional group tolerance .

Challenges

  • Bridge Functionalization : Secondary bridge positions (e.g., chloromethyl) are synthetically challenging due to BCP’s strain and symmetry. Tertiary bridgehead functionalization (e.g., methyl) is better established .

Physicochemical Properties

Property 1-(Chloromethyl)-3-methylBCP BCP-F₂ Phenyl (Reference)
Lipophilicity (logP) Estimated ~2.5 1.2 2.7
Water Solubility Moderate High Low
Acidity (pKa) N/A ~8.5 (CF₂-H) N/A
  • The chloromethyl group balances lipophilicity and solubility, positioning it between aromatic (high logP) and fluorinated (low logP) systems.

Biological Activity

1-(Chloromethyl)-3-methylbicyclo[1.1.1]pentane, a bicyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is a derivative of bicyclo[1.1.1]pentane (BCP), which is known for its unique structural properties that can enhance the pharmacological profiles of drug candidates. This article synthesizes current research findings on the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential applications.

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis often begins with bicyclo[1.1.1]pentane derivatives.
  • Reagents : Common reagents include alkyl halides and bases such as lithium diisopropylamide (LDA) or methyl lithium.
  • Methodology : The reaction conditions can vary, but they generally involve nucleophilic substitution to introduce the chloromethyl group at the desired position on the bicyclic framework.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of BCP derivatives, including those containing the chloromethyl group. For instance, a study evaluating BCP-containing lipoxin A4 mimetics demonstrated significant inhibition of NFκB activity in human monocyte cell lines, indicating their potential as anti-inflammatory agents . Specifically, one derivative showed an IC50 in the picomolar range, effectively reducing pro-inflammatory cytokine release.

Enzyme Inhibition

Another notable aspect of the biological activity of BCPs is their role as enzyme inhibitors. Research has shown that replacing traditional aromatic rings with BCP motifs can enhance the permeability and solubility of compounds while maintaining their inhibitory efficacy against enzymes like γ-secretase . This modification resulted in improved pharmacokinetic properties in mouse models, suggesting that BCPs could be advantageous in drug design.

Case Study 1: Lipoxin A4 Mimetics

In a systematic evaluation of BCP derivatives as lipoxin A4 mimetics, compounds were synthesized and screened for their anti-inflammatory effects. The study found that certain BCP analogues significantly attenuated lipopolysaccharide (LPS)-induced inflammation by downregulating pro-inflammatory cytokines such as TNFα and MCP-1 .

Case Study 2: γ-Secretase Inhibitors

A comparative study on γ-secretase inhibitors highlighted the advantages of using BCPs over traditional phenyl groups. The modified compounds showed enhanced oral bioavailability and metabolic stability, making them promising candidates for further development in treating Alzheimer's disease .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Study Activity Key Findings Reference
Study 1Anti-inflammatorySignificant NFκB inhibition; IC50 in picomolar range
Study 2Enzyme inhibitionImproved permeability and solubility; effective γ-secretase inhibition
Study 3Synthesis methodEffective synthesis via nucleophilic substitution with high yields

Q & A

Q. How can advanced computational tools predict novel applications of bicyclo[1.1.1]pentane derivatives in materials science?

  • Methodology :
  • MD Simulations : Study strain energy release (~30 kcal/mol) during polymerization to design high-strength polymers .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., Cl vs. I) with photophysical properties (e.g., fluorescence quantum yield ΦF ~0.4 for iodinated derivatives) .

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